4-chloro-2-({[2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid -

4-chloro-2-({[2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid

Catalog Number: EVT-3746674
CAS Number:
Molecular Formula: C21H19ClN2O5
Molecular Weight: 414.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pthaladyns are a class of small molecule inhibitors specifically designed to target dynamin I and II GTPase activity []. These enzymes play a crucial role in clathrin-mediated endocytosis, a vital cellular process responsible for the internalization of various molecules, including nutrients and signaling molecules []. Pthaladyns were first identified through virtual screening utilizing a homology model of the GTP binding domain of human dynamin I, based on the crystal structure of Dictyostelium discoidum dynamin A [].

Synthesis Analysis

The synthesis of pthaladyns was achieved through a combination of homology modeling and focused library synthesis []. While the specific synthesis of "4-chloro-2-({[2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid" is not detailed in the provided papers, the synthesis of pthaladyn-29 (4-chloro-2-(2-(4-(hydroxymethyl)phenyl)-1,3-dioxoisoindoline-5-carboxamido)benzoic acid) is described as an example. This synthesis likely involves a multi-step process, potentially including the formation of the isoindoline-1,3-dione core, followed by coupling reactions to introduce the desired substituents on the aromatic rings.

Molecular Structure Analysis

Pthaladyns possess a characteristic structure featuring a 2-phenylisoindoline-1,3-dione core []. This core is substituted at the 5-position with a carboxamide linker connected to a 4-chlorobenzoic acid moiety []. Variations in the pthaladyn series arise from different substituents on the phenyl ring attached to the isoindoline-1,3-dione core. For instance, pthaladyn-29 features a 4-hydroxymethylphenyl group at this position [].

Chemical Reactions Analysis

The primary chemical reaction analyzed in the context of pthaladyns is their interaction with the GTP binding domain of dynamin I and II []. This interaction inhibits the GTPase activity of these enzymes, interfering with their role in endocytosis []. The specific interactions between pthaladyns and the dynamin active site are likely mediated through a combination of hydrogen bonding, hydrophobic interactions, and potentially pi-stacking interactions with the aromatic rings.

Mechanism of Action

Pthaladyns function as GTP competitive inhibitors of dynamin I and II GTPase []. This means they compete with GTP for binding to the enzyme's active site, thereby preventing the enzyme from hydrolyzing GTP and powering the endocytic process []. This mechanism of action is supported by studies demonstrating that pthaladyn-23 is competitive with respect to Mg2+/GTP in inhibiting dynamin I mediated synaptic vesicle endocytosis [].

Applications

The primary research application of pthaladyns is as tools for studying neuronal endocytosis []. By inhibiting dynamin I and II, these compounds can disrupt the formation of clathrin-coated vesicles, effectively blocking endocytosis []. This allows researchers to investigate the role of endocytosis in various neuronal processes, including synaptic transmission, neurotransmitter release, and receptor trafficking.

2-[(2-Biphenyl-2-yl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonyl)amino]-4-chlorobenzoic acid (Pthaladyn-1)

Compound Description: Pthaladyn-1 is a dynamin I and II GTPase inhibitor identified through virtual screening based on a homology model of the GTP binding domain of human dynamin I. [] It exhibits an inhibitory potency (IC50) of approximately 170 μM against dynamin I GTPase. [] Pthaladyn-1 served as a starting point for further development of more potent pthaladyn derivatives. []

4-Chloro-2-(2-(4-(hydroxymethyl)phenyl)-1,3-dioxoisoindoline-5-carboxamido)benzoic acid (Pthaladyn-29)

Compound Description: Pthaladyn-29 is a potent dynamin I GTPase inhibitor, derived through a combination of homology modeling and focused library synthesis. [] It exhibits an IC50 of 4.58 ± 0.06 μM against dynamin I GTPase. [] While it shows some selectivity for dynamin I over dynamin II (approximately 5-10 fold), it was not as effective as Pthaladyn-23 in inhibiting dynamin I-mediated synaptic vesicle endocytosis. []

Pthaladyn-23

Compound Description: Pthaladyn-23 is a dynamin I inhibitor with an IC50 of 17.4 ± 5.8 μM for dynamin I GTPase. [] It effectively inhibits dynamin I-mediated synaptic vesicle endocytosis in brain synaptosomes with an IC50 of 12.9 ± 5.9 μM, demonstrating its ability to permeate biological membranes. [] Pthaladyn-23 also acts competitively with respect to Mg2+GTP. []

Relevance: While the paper does not disclose the full structure of Pthaladyn-23, it is mentioned alongside Pthaladyn-1 and Pthaladyn-29 as part of the "pthaladyn" series. [] Therefore, it is highly probable that Pthaladyn-23 also shares the core structural elements of 2-amino-4-chlorobenzoic acid and the 1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl group with 4-chloro-2-({[2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid, differing only in the substituent at the 2-position of the isoindole ring.

Properties

Product Name

4-chloro-2-({[2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid

IUPAC Name

4-chloro-2-[[2-(3-methylbutyl)-1,3-dioxoisoindole-5-carbonyl]amino]benzoic acid

Molecular Formula

C21H19ClN2O5

Molecular Weight

414.8 g/mol

InChI

InChI=1S/C21H19ClN2O5/c1-11(2)7-8-24-19(26)14-5-3-12(9-16(14)20(24)27)18(25)23-17-10-13(22)4-6-15(17)21(28)29/h3-6,9-11H,7-8H2,1-2H3,(H,23,25)(H,28,29)

InChI Key

PIQXBTGYVMSYLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=C(C=CC(=C3)Cl)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.